3-Cyclobutene-1,2-dione, 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)- 3-Cyclobutene-1,2-dione, 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)- BMY-25368 is a potent long-acting H2-receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 86134-80-7
VCID: VC0521800
InChI: InChI=1S/C19H25N3O3/c20-16-17(19(24)18(16)23)21-8-5-11-25-15-7-4-6-14(12-15)13-22-9-2-1-3-10-22/h4,6-7,12,21H,1-3,5,8-11,13,20H2
SMILES: C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=C(C(=O)C3=O)N
Molecular Formula: C19H25N3O3
Molecular Weight: 343.4 g/mol

3-Cyclobutene-1,2-dione, 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)-

CAS No.: 86134-80-7

Cat. No.: VC0521800

Molecular Formula: C19H25N3O3

Molecular Weight: 343.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-Cyclobutene-1,2-dione, 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)- - 86134-80-7

Specification

Description BMY-25368 is a potent long-acting H2-receptor antagonist.
CAS No. 86134-80-7
Molecular Formula C19H25N3O3
Molecular Weight 343.4 g/mol
IUPAC Name 3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione
Standard InChI InChI=1S/C19H25N3O3/c20-16-17(19(24)18(16)23)21-8-5-11-25-15-7-4-6-14(12-15)13-22-9-2-1-3-10-22/h4,6-7,12,21H,1-3,5,8-11,13,20H2
Standard InChI Key KSBYXRUNSLGUNE-UHFFFAOYSA-N
SMILES C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=C(C(=O)C3=O)N
Canonical SMILES C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=C(C(=O)C3=O)N
Appearance Solid powder

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